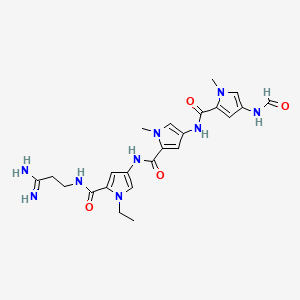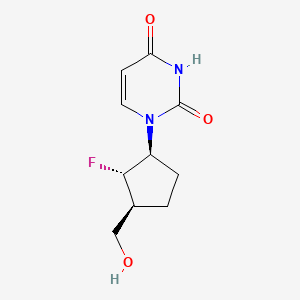
6'-a-F-carbocyclicddU
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-a-F-carbocyclicddU is a synthetic nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a fluorine atom and a carbocyclic ring, distinguishing it from other nucleoside analogs
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6’-a-F-carbocyclicddU typically involves multiple steps, starting from commercially available precursors. The key steps include the introduction of the fluorine atom and the formation of the carbocyclic ring. Common synthetic routes involve nucleophilic substitution reactions, cyclization reactions, and various protection and deprotection steps to ensure the correct functional groups are in place.
Industrial Production Methods
Industrial production of 6’-a-F-carbocyclicddU requires optimization of the synthetic route to ensure high yield and purity. This often involves the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification methods such as crystallization and chromatography are employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
6’-a-F-carbocyclicddU undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as sodium azide or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
6’-a-F-carbocyclicddU has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral agent, particularly against viruses like HIV and hepatitis.
Medicine: Investigated for its anticancer properties, as it can inhibit the replication of cancer cells.
Industry: Utilized in the development of new pharmaceuticals and as a tool in biochemical research.
Mecanismo De Acción
The mechanism of action of 6’-a-F-carbocyclicddU involves its incorporation into the DNA or RNA of target cells. This incorporation disrupts the normal replication process, leading to the inhibition of viral or cancer cell proliferation. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid synthesis. The pathways affected by this compound are primarily those related to DNA and RNA replication.
Comparación Con Compuestos Similares
Similar Compounds
6’-a-F-carbocyclicddC: Another nucleoside analog with similar antiviral properties.
6’-a-F-carbocyclicddA: Known for its anticancer activity.
6’-a-F-carbocyclicddG: Studied for its potential in treating viral infections.
Uniqueness
6’-a-F-carbocyclicddU is unique due to its specific structure, which includes a fluorine atom and a carbocyclic ring. This structure imparts distinct chemical and biological properties, making it more effective in certain applications compared to its analogs. Its ability to inhibit both viral and cancer cell replication highlights its versatility and potential as a therapeutic agent.
Propiedades
Número CAS |
129829-87-4 |
|---|---|
Fórmula molecular |
C10H13FN2O3 |
Peso molecular |
228.22 g/mol |
Nombre IUPAC |
1-[(1S,2S,3S)-2-fluoro-3-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O3/c11-9-6(5-14)1-2-7(9)13-4-3-8(15)12-10(13)16/h3-4,6-7,9,14H,1-2,5H2,(H,12,15,16)/t6-,7-,9-/m0/s1 |
Clave InChI |
BGMJYSAHUYZLAO-ZKWXMUAHSA-N |
SMILES isomérico |
C1C[C@@H]([C@H]([C@@H]1CO)F)N2C=CC(=O)NC2=O |
SMILES canónico |
C1CC(C(C1CO)F)N2C=CC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


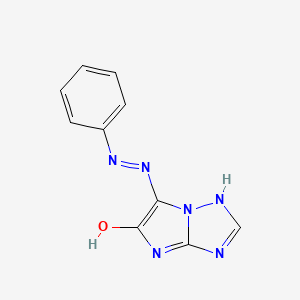
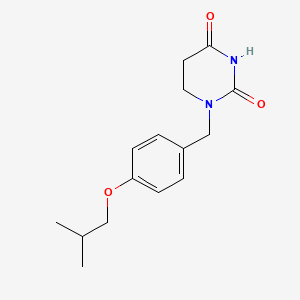

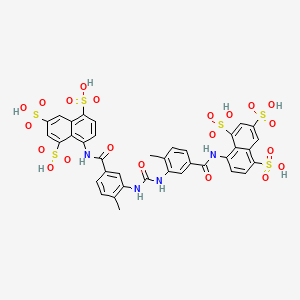
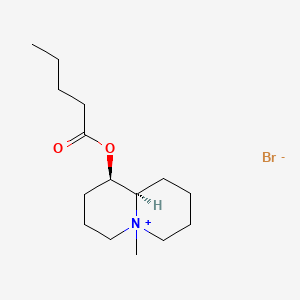
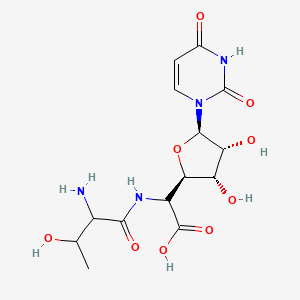

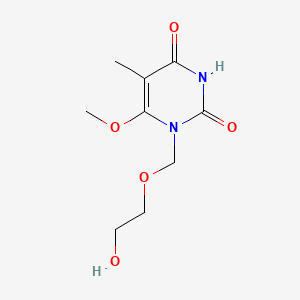
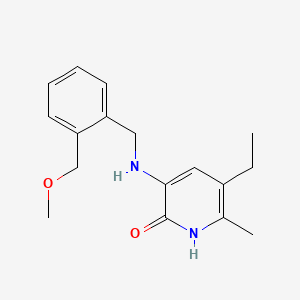

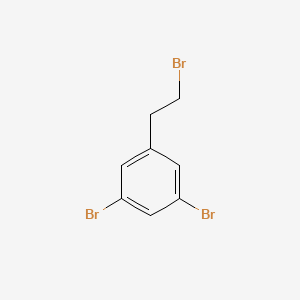
![Urea, N,N''-(methylphenylene)bis[N'-[3-(triethoxysilyl)propyl]-](/img/structure/B15195189.png)
![5-Hydroxy-6-methyl-3,3a,4,5-tetrahydro-2h-cyclopenta[de]thiochromene-4-carboxamide](/img/structure/B15195192.png)
